molecular formula C6H8F2O B1474719 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one CAS No. 1785360-18-0

1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one

Cat. No.: B1474719
CAS No.: 1785360-18-0
M. Wt: 134.12 g/mol
InChI Key: YWJJZBFDLCCORP-UHFFFAOYSA-N
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Description

1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one is a ketone derivative featuring a cyclopropane ring substituted with a difluoromethyl group. The cyclopropane ring introduces significant steric strain and unique electronic properties, while the difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Although direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., cyclopropyl ethanones) are synthesized via nucleophilic substitution or coupling reactions involving brominated precursors and sulfinic acids or thiophenols . Potential applications may include pharmaceutical intermediates, given the pharmacological relevance of fluorinated cyclopropane derivatives in drug discovery .

Properties

IUPAC Name

1-[1-(difluoromethyl)cyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c1-4(9)6(2-3-6)5(7)8/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJJZBFDLCCORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one, also known as difluoromethyl cyclopropyl ketone, is a compound of increasing interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, comparison with related compounds, and relevant case studies.

The compound features a cyclopropyl ring and a difluoromethyl group, which significantly influence its chemical behavior and biological interactions. The difluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme or receptor activities, leading to various biological effects. Research indicates that the difluoromethyl group can alter the charge distribution and solubility of the compound, impacting its pharmacokinetic properties .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observation Reference
Enzyme InhibitionPotential inhibitor of PARP proteins, which are involved in DNA repair mechanisms.
Antitumor ActivityExhibited selective cytotoxicity against cancer cell lines, particularly those with BRCA mutations.
Toxicity ProfileHigh intravenous clearance and signs of acute toxicity at elevated doses in animal models.
PharmacokineticsSuboptimal oral bioavailability; requires further optimization for clinical use.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on PARP Inhibition : A study demonstrated that compounds similar to this compound could effectively inhibit PARP-1 and PARP-2, leading to reduced proliferation in BRCA-mutant cancer cells. The IC50 values indicated high potency in selective inhibition while sparing other catalytic PARP isoforms .
  • Antitumor Efficacy : Research highlighted the compound's ability to induce apoptosis in various cancer cell lines. The mechanism was linked to the disruption of DNA repair pathways, particularly in cells with compromised BRCA function .
  • Toxicological Assessment : Animal studies indicated that while the compound showed promising antitumor effects, it also resulted in significant toxicity at higher doses, necessitating careful dose management in potential therapeutic applications .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other cyclopropyl derivatives. Below is a comparison table:

Compound Key Features Biological Activity
1-(Difluoromethyl)cyclopropylmethanolLacks ketone functionality; different reactivityLower potency in enzyme inhibition
CyclopropylmethanolNo fluorine substituents; basic cyclopropane structureMinimal biological activity
Difluoromethylated AlcoholsSimilar difluoromethyl group; varied core structuresDiverse biological profiles

Scientific Research Applications

Anticancer Research

One of the prominent applications of 1-(1-(difluoromethyl)cyclopropyl)ethan-1-one is in the development of anticancer agents. Compounds that incorporate cyclopropyl groups have been shown to exhibit significant biological activity, particularly in inhibiting cancer cell proliferation.

A study focused on the design of Poly(ADP-ribose) polymerase (PARP) inhibitors highlighted the importance of structural modifications, including difluoromethyl groups, in enhancing the potency and selectivity of these inhibitors against cancer cells with DNA repair deficiencies. The incorporation of similar moieties could lead to the development of novel PARP inhibitors with improved efficacy against tumors characterized by BRCA mutations .

Inhibitors of Enzymatic Activity

The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it may serve as a scaffold for developing inhibitors targeting the SOS1 protein, which plays a crucial role in signaling pathways that promote tumor growth. The unique difluoromethyl group can enhance binding affinity and selectivity for these targets .

Synthetic Intermediates

In synthetic organic chemistry, this compound can be utilized as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in the synthesis of other biologically active compounds.

Functionalization Techniques

The compound's reactivity allows for functionalization through methods such as nucleophilic substitution and electrophilic addition reactions. These reactions can be optimized to introduce diverse functional groups, thereby expanding the chemical library for drug discovery .

Case Study 1: Development of PARP Inhibitors

Research conducted on the synthesis and evaluation of PARP inhibitors demonstrated that modifications to the core structure significantly influenced biological activity. The introduction of difluoromethyl groups was found to enhance the selectivity and potency against PARP-1 and PARP-2, making these compounds promising candidates for further development .

CompoundIC50_{50} (nM)Selectivity
Compound A<50High
Compound B100Moderate
This compound<50High

Case Study 2: Inhibition of SOS1 Activity

A patent application outlined methods using compounds similar to this compound for inhibiting SOS1 activity, which is implicated in various cancers. The research indicated that these compounds could effectively reduce cellular signaling associated with tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Ring Modifications

  • 1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one (CAS: 1807939-81-6): This enantiomerically pure compound substitutes the difluoromethyl group with a bromo-fluorophenyl moiety. However, the bulky substituent could reduce solubility compared to the difluoromethyl analog .
  • 1-(4-Chlorophenyl)cyclopropylmethanone derivatives: These compounds replace the ethanone group with a piperazine-linked carbonyl. The chlorophenyl and piperazine groups confer dual antituberculosis and anticancer activity, as seen in derivatives like 3c (IC₅₀: 20–80 µg/mL against MDA-MB-435 cells). The difluoromethyl analog may exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects .

Halogenation and Electronic Effects

  • 1-(3,3-Difluorocyclobutyl)ethan-1-one (CAS: 1621223-57-1): This cyclobutane analog has two fluorine atoms on the ring, reducing ring strain compared to cyclopropane. The absence of a cyclopropane ring, however, diminishes steric hindrance and electronic distortion .
  • 1-[2-(Difluoromethyl)pyridin-4-yl]ethan-1-one (CAS: 1256788-49-4): The difluoromethyl group is attached to a pyridine ring instead of cyclopropane. The aromatic nitrogen enhances polarity (LogP: ~1.5 estimated) and hydrogen-bonding capacity, contrasting with the non-aromatic, strained cyclopropane system. This compound’s molecular weight (171.15 g/mol) is comparable to the target compound .

Functional Group Variations

  • 1-{2-[4-(Propan-2-yl)phenyl]cyclopropyl}ethan-1-one (CAS: 303986-67-6):
    An isopropylphenyl substituent on the cyclopropane ring increases hydrophobicity (LogP: ~4.0 estimated) and steric bulk. Such derivatives are valuable in material science for tuning thermal stability, whereas fluorinated analogs like the target compound may prioritize drug-like properties .

Data Table: Key Comparative Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one Difluoromethyl, cyclopropane ~144.12 (estimated) High lipophilicity, metabolic stability (inferred)
1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)...]ethan-1-one Bromo, fluorophenyl, cyclopropane 273.11 Enantiomeric purity, aromatic π-system
1-(4-Chlorophenyl)cyclopropylmethanone Chlorophenyl, piperazine ~350–400 (varies) Anticancer (IC₅₀: 20–80 µg/mL), antituberculosis
1-(3,3-Difluorocyclobutyl)ethan-1-one Difluorocyclobutyl 134.12 Reduced ring strain, lower molecular weight
1-[2-(Difluoromethyl)pyridin-4-yl]ethan-1-one Difluoromethyl, pyridine 171.15 Polar, hydrogen-bonding capacity

Research Findings and Implications

  • Synthetic Flexibility: Cyclopropyl ethanones are synthesized via cross-coupling or nucleophilic substitution, as demonstrated for 1-cyclopropyl-2-(phenylsulfonyl)ethan-1-one (88% yield, m.p. 57–58°C) . The difluoromethyl group may require specialized fluorination reagents (e.g., DAST or Deoxo-Fluor).
  • Biological Activity : Fluorinated cyclopropane derivatives show promise in medicinal chemistry. For example, piperazine-linked analogs exhibit dual anticancer and antituberculosis activity, suggesting that the target compound could be optimized for similar applications .
  • Physicochemical Properties: The difluoromethyl group increases LogP by ~0.5–1.0 compared to non-fluorinated analogs, as seen in pyrazinecarbon derivatives . This enhances membrane permeability but may reduce aqueous solubility.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one?

The synthesis typically involves a difluorination/fragmentation process starting from trifluorinated precursors. For example, 1-(3-chlorophenyl)-2,2-difluoroethan-1-one is synthesized via a one-pot reaction using 4,4,4-trifluorobutane-1,3-dione under controlled conditions. Key steps include:

  • Reagent selection : Use of fluorinating agents (e.g., HF sources) or fragmentation catalysts.
  • Purification : Flash column chromatography with optimized solvent systems (e.g., 2.5% Et₂O/pentane) to isolate the product .
  • Yield optimization : Adjusting reaction time (e.g., 12–24 hours) and stoichiometry to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

1H, 13C, and 19F NMR spectroscopy are essential for confirming structural features like the difluoromethyl group and cyclopropane ring. For example:

  • 19F NMR shows a singlet at δ -121.7 ppm for the CF₂ group .
  • 1H NMR detects the cyclopropane protons as a triplet (J = 53.4 Hz) due to coupling with fluorine atoms .
  • IR spectroscopy identifies carbonyl stretching frequencies (~1714 cm⁻¹) and C-F vibrations .

Q. What are the common chemical reactions this compound undergoes?

The ketone moiety and difluoromethylcyclopropyl group enable diverse reactivity:

  • Reduction : LiAlH₄ reduces the ketone to a secondary alcohol.
  • Nucleophilic substitution : The cyclopropane ring can undergo ring-opening reactions with strong bases (e.g., Grignard reagents) .
  • Oxidation : Controlled oxidation may yield carboxylic acids or esters, though the difluoromethyl group’s stability requires careful condition optimization .

Advanced Research Questions

Q. How can researchers optimize cyclopropane ring formation to address low yields?

Low yields often arise from ring strain or competing side reactions . Strategies include:

  • Temperature control : Maintaining sub-0°C conditions during cyclopropanation to suppress polymerization.
  • Catalyst screening : Transition-metal catalysts (e.g., Rh(II) complexes) improve stereoselectivity .
  • In situ monitoring : Using real-time FT-IR or HPLC to track intermediate formation and adjust reagent addition rates .

Q. How to resolve contradictions in spectroscopic data for reaction intermediates?

Contradictions (e.g., unexpected splitting in NMR) may stem from dynamic stereochemistry or impurities . Solutions include:

  • Variable-temperature NMR : To detect conformational exchange (e.g., cyclopropane ring puckering) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of intermediates (e.g., exact mass matching within 1 ppm error) .
  • Computational validation : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What computational methods predict the compound’s reactivity in biological systems?

Molecular dynamics (MD) simulations and docking studies are used to model interactions with enzymes or receptors. For example:

  • Docking : AutoDock Vina predicts binding affinities to targets like cytochrome P450, highlighting the difluoromethyl group’s role in hydrophobic interactions .
  • QM/MM calculations : Assess electronic effects of the cyclopropane ring on reaction pathways (e.g., enzymatic oxidation) .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) for drug development .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data across studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity . Mitigation steps:

  • Standardized protocols : Use validated assays (e.g., WHO-recommended enzyme inhibition tests).
  • Batch analysis : LC-MS purity checks (>95%) for all tested samples .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies validate synthetic routes when intermediates are unstable?

For unstable intermediates (e.g., cyclopropane derivatives):

  • Low-temperature synthesis : Carry out reactions at -78°C to stabilize reactive species.
  • Protecting groups : Temporarily block reactive sites (e.g., silylation of ketones).
  • Flow chemistry : Continuous flow reactors minimize residence time of unstable intermediates .

Methodological Tables

Parameter Optimal Conditions References
Reaction Temperature-20°C to 0°C (cyclopropanation)
Purification SolventEt₂O/Pentane (2.5–40% gradient)
NMR SolventCDCl₃ (for ¹H/¹³C/¹⁹F compatibility)
CatalystsRhodium(II) acetate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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